Cletoquine
Overview
Description
Mechanism of Action
Target of Action
Cletoquine, also known as Desethylhydroxychloroquine, is a major active metabolite of Hydroxychloroquine . It primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species, by converting toxic heme into non-toxic hemazoin .
Mode of Action
This compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which leads to the death of the parasite .
Biochemical Pathways
The inhibition of heme polymerase disrupts the biochemical pathway of heme detoxification in the malaria parasite. This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately leading to the parasite’s death .
Pharmacokinetics
This compound is produced in the liver by various cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The pharmacokinetic properties of this compound are similar to those of Chloroquine . Chloroquine is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .
Result of Action
The primary result of this compound’s action is the death of the malaria parasite. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, this compound causes the parasite to accumulate toxic heme, leading to cell lysis and the death of the parasite .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the cytochrome P450 enzymes, which metabolize this compound in the liver, can be affected by factors such as the individual’s genetic makeup, age, sex, diet, and exposure to other drugs . These factors can influence the bioavailability of this compound and, consequently, its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Cletoquine interacts with various enzymes, proteins, and other biomolecules. It is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The nature of these interactions involves the metabolic transformation of Hydroxychloroquine into this compound .
Cellular Effects
This compound has the ability to act against the chikungunya virus (CHIKV), indicating its influence on viral cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its ability to act against the chikungunya virus (CHIKV)
Metabolic Pathways
This compound is involved in the metabolic pathways of Hydroxychloroquine, where it is produced in the liver by the interaction of Hydroxychloroquine with the enzymes CYP2D6, CYP3A4, CYP3A5, and CYP2C8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of Hydroxychloroquine. This reaction is catalyzed by cytochrome P450 enzymes in the liver . The process involves the removal of an ethyl group from Hydroxychloroquine, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis. The process involves the use of large-scale bioreactors containing the necessary cytochrome P450 enzymes to catalyze the N-deethylation of Hydroxychloroquine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Cletoquine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cytochrome P450 enzyme activity and drug metabolism.
Biology: Investigated for its antiviral properties, particularly against the chikungunya virus.
Industry: Utilized in the development of new antimalarial drugs and treatments for viral infections.
Comparison with Similar Compounds
Cletoquine is closely related to several other compounds, including:
Chloroquine: Both this compound and Chloroquine are quinoline derivatives with antimalarial properties.
Hydroxychloroquine: This compound is a major active metabolite of Hydroxychloroquine and shares many of its therapeutic properties.
Primaquine: Another antimalarial drug, Primaquine, is used for the treatment of different stages of malaria but has a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its broad spectrum of activity, including antimalarial, antiviral, and potential autoimmune disease treatment properties, making it a versatile compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFICNUNWUREFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863361 | |
Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-15-1 | |
Record name | (±)-Desethylhydroxychloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cletoquine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLETOQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?
A: While the research highlights the binding affinity of this compound and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.
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